Cl-amidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cl-amidine can be synthesized through a multi-step process involving the reaction of specific starting materials under controlled conditions. One common synthetic route involves the use of ethyl polyphosphate ester (PPE) to promote the cyclodehydration of N-aryl-N’-acylalkylenediamines . This method is efficient and yields high amounts of the desired product in a short reaction time .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques such as condensation reactions, cyclization, and purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: Cl-amidine undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and reactivity.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amidines, while oxidation and reduction reactions can produce different oxidized or reduced forms of this compound .
Scientific Research Applications
Cl-amidine has a wide range of scientific research applications, including:
Cancer Research: this compound induces apoptosis in cancer cells and has shown potential as an anti-cancer agent.
Autoimmune Diseases: The compound inhibits PADs, which are implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Inflammatory Conditions: this compound reduces inflammation by inhibiting the formation of neutrophil extracellular traps (NETs), which are involved in various inflammatory diseases.
Neurodegenerative Diseases: Research suggests that this compound may have therapeutic potential in neurodegenerative diseases by modulating protein citrullination.
Mechanism of Action
Cl-amidine is often compared with other PAD inhibitors, such as F-amidine and tetrazole analogs . These compounds share similar mechanisms of action but differ in their potency, selectivity, and bioavailability . For example:
F-amidine: Another PAD inhibitor with similar inhibitory effects but different selectivity profiles.
Tetrazole Analogs: These analogs exhibit enhanced potency and selectivity towards specific PAD isozymes, making them valuable tools for studying the roles of individual PADs in disease.
Uniqueness: this compound’s ability to irreversibly inhibit multiple PAD isozymes (PAD1, PAD3, and PAD4) with high potency makes it a unique and valuable compound for research and therapeutic applications .
Comparison with Similar Compounds
- F-amidine
- Tetrazole analogs
- BB-Cl-Yne and BB-F-Yne (clickable probes for PADs)
Properties
Molecular Formula |
C14H19ClN4O2 |
---|---|
Molecular Weight |
310.78 g/mol |
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21)/t11-/m0/s1 |
InChI Key |
BPWATVWOHQZVRP-NSHDSACASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N |
Synonyms |
chloramidine Cl-amidine N-alpha-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide N-BCl-I-OA cpd |
Origin of Product |
United States |
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